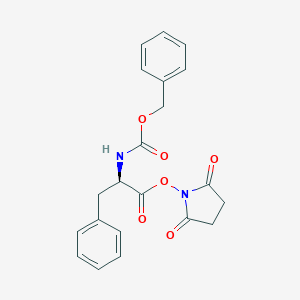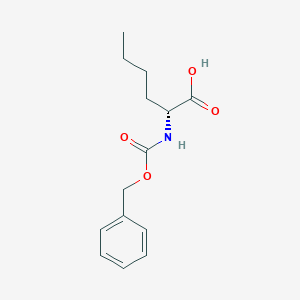
Cbz-3-(1-ナフチル)-D-アラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-3-(1-naphthyl)-D-Ala, also known as carbobenzoxy-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a naphthyl group attached to the alpha carbon and a carbobenzoxy (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
科学的研究の応用
Cbz-3-(1-naphthyl)-D-Ala has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and as a building block for various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-3-(1-naphthyl)-D-Ala typically involves the protection of the amino group of D-alanine with a carbobenzoxy group. This can be achieved through the reaction of D-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The naphthyl group is then introduced through a Friedel-Crafts acylation reaction using 1-naphthyl acetic acid and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of Cbz-3-(1-naphthyl)-D-Ala may involve the use of automated peptide synthesizers that can efficiently carry out the protection and acylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Cbz-3-(1-naphthyl)-D-Ala can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the removal of the carbobenzoxy group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Free amine (3-(1-naphthyl)-D-alanine).
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
作用機序
The mechanism of action of Cbz-3-(1-naphthyl)-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the binding affinity of the compound to its target, while the carbobenzoxy group can protect the amino group from unwanted reactions during synthesis. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Cbz-3-(1-naphthyl)-D-Ala can be compared with other similar compounds, such as:
Cbz-3-(2-naphthyl)-D-Ala: Similar structure but with the naphthyl group in a different position, which can affect its reactivity and binding properties.
Cbz-3-(1-naphthyl)-L-Ala: The L-isomer of the compound, which can have different biological activity and interactions compared to the D-isomer.
Cbz-3-(1-phenyl)-D-Ala: A similar compound with a phenyl group instead of a naphthyl group, which can influence its chemical and biological properties.
The uniqueness of Cbz-3-(1-naphthyl)-D-Ala lies in its specific combination of the naphthyl and carbobenzoxy groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














